1-Vinyl-9H-carbazole-3-carbonitrile
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Overview
Description
3-Cyanovinylcarbazole is a compound known for its unique photochemical properties. It is a member of a novel class of photo-cross-linkers for DNA or RNA strands. This compound is particularly useful in the detection, regulation, and manipulation of nucleic acids due to its high photoreactivity and sequence specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanovinylcarbazole can be synthesized through the incorporation of the 3-cyanovinyl group into the carbazole structure. The synthesis typically involves the use of phosphoramidite chemistry, where the 3-cyanovinylcarbazole nucleoside is incorporated into an oligonucleotide .
Industrial Production Methods: The industrial production of 3-cyanovinylcarbazole involves large-scale synthesis using similar phosphoramidite methods. The compound is then purified and formulated for use in various applications, particularly in the field of nucleic acid research .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanovinylcarbazole undergoes several types of chemical reactions, including:
Photocrosslinking: This is the primary reaction where 3-cyanovinylcarbazole forms covalent bonds with pyrimidine bases in DNA or RNA upon exposure to UV light.
Photocycloaddition: This reaction involves the formation of cyclobutane rings between the 3-cyanovinylcarbazole and pyrimidine bases.
Common Reagents and Conditions:
UV Light: Used to initiate the photocrosslinking and photocycloaddition reactions.
Pyrimidine Bases: Thymine and cytosine are the primary targets for these reactions.
Major Products Formed:
Cross-linked DNA/RNA: The major product of the photocrosslinking reaction is a covalently bonded DNA or RNA strand.
Scientific Research Applications
3-Cyanovinylcarbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyanovinylcarbazole involves its incorporation into DNA or RNA strands, where it can form covalent bonds with pyrimidine bases upon exposure to UV light. This photocrosslinking reaction is highly specific and can be reversed by exposure to a different wavelength of UV light, allowing for precise control over nucleic acid interactions .
Comparison with Similar Compounds
Uniqueness: 3-Cyanovinylcarbazole stands out due to its high photoreactivity, sequence specificity, and the ability to form reversible cross-links with nucleic acids. These properties make it a valuable tool in the study and manipulation of DNA and RNA .
Properties
Molecular Formula |
C15H10N2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-ethenyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13/h2-8,17H,1H2 |
InChI Key |
XTGUWISWILEDCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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